molecular formula C13H12FN5O2 B2429034 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 250713-82-7

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No. B2429034
CAS RN: 250713-82-7
M. Wt: 289.27
InChI Key: ZUEZJYKYBJPUNG-UHFFFAOYSA-N
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Description

The compound “3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one” is likely to be a derivative of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles and are an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets can be directed through focused chemical modification . This has resulted in the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one have shown promising results in anticancer research. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing potent inhibitory effects (Abdellatif et al., 2014).

Synthesis and Derivative Formation

Research has focused on the synthesis of derivatives of compounds like 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one. For example, various substituted amides and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones were synthesized, demonstrating the versatility of this compound in creating new molecular structures (Eleev et al., 2015).

Biological Activity

Several studies have explored the biological activities of pyrazolo[3,4-d]oxazin derivatives. These activities range from antimicrobial and antifungal properties to potential antipsychotic effects. For instance, some newly synthesized compounds exhibited a moderate effect against bacterial and fungal species (Abdel‐Aziz et al., 2008). Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related group of compounds, were found to have an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Mechanism of Action

The most potent cytotoxic derivatives of pyrazolo[3,4-d]pyrimidines were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances . For example, compound 12b had potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC 50 = 0.035 ± 0.012 μM .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of kinase inhibitors to treat a range of diseases, including cancer . The focus is on directing the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

properties

IUPAC Name

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEZJYKYBJPUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)F)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one

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